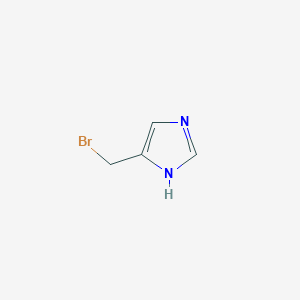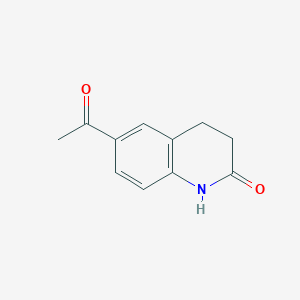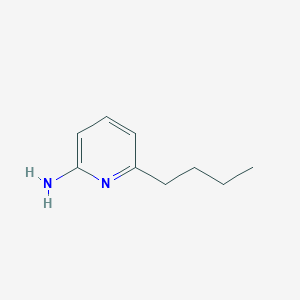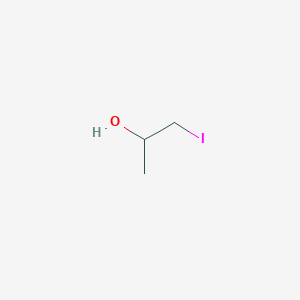
4-(2-溴苯氧基)苯甲醛
描述
4-(2-Bromophenoxy)benzaldehyde, also known as 4-bromo-2-hydroxybenzaldehyde, is an aromatic aldehyde compound with the molecular formula C7H5BrO2. It is a colorless or light yellow liquid with a melting point of -4°C. It is soluble in water, alcohol, and ether. 4-(2-Bromophenoxy)benzaldehyde is used in the synthesis of various organic compounds and is a key intermediate in the synthesis of pharmaceuticals, dyes, and other compounds.
科学研究应用
抗氧化和生物膜抑制活性
4-(2-溴苯氧基)苯甲醛相关化合物展示出显著的抗氧化和生物膜抑制活性。Sheikh等人(2021年)进行的一项研究合成了苯甲醛-2-(4-溴苯氧基)-2-甲基丙酮肼,并评估了它们在这些领域的有效性。结果表明,带有电子给体基团的化合物显示出增强的抗氧化能力,并且所有化合物在生物膜抑制研究中对革兰氏阴性细菌菌株表现出更多活性(Sheikh et al., 2021)。
化学反应中的催化作用
在催化领域,4-(2-溴苯氧基)苯甲醛衍生物在某些化合物的立体选择性形成中发挥作用。Li等人(2020年)对苯甲醛相关反应的反应机制和立体选择性进行了计算研究,发现某些苯甲醛相关反应可以控制以获得期望的结果。这项研究有助于理解和设计N-杂环卡宾(NHC)催化的反应(Li et al., 2020)。
复杂有机分子的合成
合成复杂有机分子是另一个应用领域。Banerjee等人(2013年)利用苯甲醛衍生物合成了1,8-二甲基-5-甲氧基四氢萘-6-醇,展示了苯甲醛衍生物在创建复杂有机结构中的实用性(Banerjee et al., 2013)。
安全和危害
4-(2-Bromophenoxy)benzaldehyde is classified as a skin irritant, eye irritant, and skin sensitizer . It is also classified as an aquatic chronic 4 hazard, indicating that it can cause long-term harmful effects in aquatic environments . Safety measures include avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .
作用机制
Target of action
Aldehydes and bromophenols can interact with a variety of biological targets. For instance, aldehydes can react with nucleophilic sites in proteins and DNA, potentially altering their function . Bromophenols, on the other hand, have been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Mode of action
The mode of action of these compounds can vary widely depending on the specific target. Aldehydes can form covalent bonds with amino groups in proteins, potentially altering their structure and function . Bromophenols may exert their effects through interactions with cellular receptors or enzymes .
Biochemical pathways
The affected pathways would depend on the specific targets of these compounds. For example, if an aldehyde modifies a protein involved in a particular signaling pathway, it could potentially disrupt that pathway .
Pharmacokinetics
Aldehydes and bromophenols, like all compounds, would be subject to absorption, distribution, metabolism, and excretion (ADME). Factors such as solubility, chemical stability, and molecular size can influence these processes .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected by these compounds. For example, modification of proteins by aldehydes could potentially lead to changes in cell signaling, gene expression, or cell function .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and activity of these compounds .
属性
IUPAC Name |
4-(2-bromophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEXOUMIFBPNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524418 | |
| Record name | 4-(2-Bromophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86607-73-0 | |
| Record name | 4-(2-Bromophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1282325.png)








